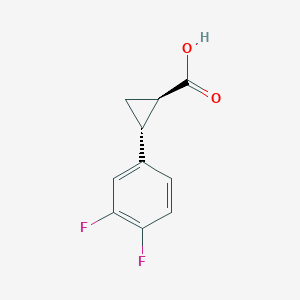

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVZAGSOJLXCT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431457 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-36-3 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A Key Intermediate in Modern Antithrombotic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, coupled with the electronic properties of the 3,4-difluorophenyl group, makes it a crucial building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, and critical role as a key intermediate in the manufacture of Ticagrelor, a potent and reversible P2Y12 receptor antagonist. The document further elucidates the structure-activity relationships that underscore its importance and details the biochemical pathways central to the therapeutic action of the final drug product.

Introduction: The Significance of a Chiral Cyclopropane

This compound, with CAS Number 220352-36-3, is a non-proteinogenic amino acid analogue that has emerged as a cornerstone in the synthesis of advanced pharmaceuticals.[1][2] Its molecular structure, characterized by a trans-substituted cyclopropane ring, provides a conformationally constrained framework that is invaluable for achieving high-affinity and selective binding to biological targets.[3] The presence of a 3,4-difluorophenyl moiety further enhances its pharmacological profile by modulating lipophilicity and metabolic stability.[3]

This guide will delve into the critical aspects of this molecule, from its synthesis to its application, providing researchers and drug development professionals with the in-depth knowledge required to effectively utilize this important chemical entity.

Chemical Structure and Properties

The chemical structure of this compound is defined by a cyclopropane ring with a carboxylic acid group and a 3,4-difluorophenyl group attached to adjacent carbon atoms in a trans configuration. The (1R,2R) stereochemistry denotes the specific absolute configuration at the two chiral centers of the cyclopropane ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 220352-36-3 | [1] |

| Molecular Formula | C₁₀H₈F₂O₂ | [4] |

| Molecular Weight | 198.17 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% | [6] |

Stereoselective Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired enantiomer. Several synthetic routes have been reported, primarily in patent literature, with a common strategy commencing from 3,4-difluorobenzaldehyde.[7][8][9][10] The following is a representative, detailed protocol based on established methodologies.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Knoevenagel Condensation to form (E)-3-(3,4-Difluorophenyl)acrylic acid [7][8]

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture and pour it into an excess of cold water.

-

Acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield (E)-3-(3,4-difluorophenyl)acrylic acid.

Causality: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like malonic acid. Pyridine acts as a basic solvent, while piperidine serves as a more basic catalyst to deprotonate the malonic acid, initiating the condensation.

Step 2: Reduction to (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol [7]

-

Suspend (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or another carboxylate-reducing agent (approx. 1.0-1.5 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol.

Causality: The carboxylic acid is reduced to the corresponding allylic alcohol. LiAlH₄ is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Step 3: Asymmetric Simmons-Smith Cyclopropanation to [(1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl]methanol [7]

-

In a dry reaction vessel under an inert atmosphere, prepare a solution of a chiral ligand (e.g., a derivative of TADDOL or a chiral diamine) in a dry, non-coordinating solvent like dichloromethane (DCM).

-

Add diethylzinc (Et₂Zn) (2.0-3.0 eq) to the solution at a low temperature (e.g., -20 °C to 0 °C) and stir for a short period to form the chiral catalyst complex.

-

Add diiodomethane (CH₂I₂) (2.0-3.0 eq) to the mixture.

-

Slowly add a solution of (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol (1.0 eq) in DCM to the reaction mixture.

-

Stir the reaction at the low temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol.

Causality: The Simmons-Smith reaction is a classic method for cyclopropanation. The use of a chiral ligand in conjunction with diethylzinc and diiodomethane allows for the enantioselective addition of a methylene group across the double bond, establishing the crucial (1R,2R) stereochemistry. The hydroxyl group of the allylic alcohol directs the cyclopropanation.

Step 4: Oxidation to this compound [7]

-

Dissolve [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate.

-

Add a catalytic amount of a stable radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (bleach) or a hypervalent iodine reagent. Alternatively, Jones oxidation (chromic acid in acetone) can be employed.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, quench any remaining oxidant. For TEMPO-mediated oxidation, add a small amount of a reducing agent like sodium thiosulfate. For Jones oxidation, add isopropanol.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Causality: The primary alcohol is oxidized to the carboxylic acid. TEMPO-catalyzed oxidation is a mild and selective method for this transformation. Jones oxidation is a stronger, more traditional method. The choice of oxidant depends on the scale and desired reaction conditions.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.9-7.2 ppm, showing complex splitting patterns due to H-H and H-F coupling. - Cyclopropyl protons (3H) in the upfield region, typically δ 1.0-2.5 ppm, with characteristic geminal and vicinal coupling constants. - Carboxylic acid proton (1H) as a broad singlet at δ 10-12 ppm. |

| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 170-180 ppm. - Aromatic carbons in the range of δ 115-155 ppm, with characteristic C-F coupling. - Cyclopropyl carbons in the upfield region, typically δ 10-30 ppm. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer, approximately 2500-3300 cm⁻¹. - Sharp C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹. - C-F stretches in the aromatic region, typically 1100-1300 cm⁻¹. - C-H stretches from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (198.17). - Fragmentation pattern showing loss of the carboxyl group (-45) and other characteristic fragments of the difluorophenylcyclopropyl moiety. |

Role in Ticagrelor Synthesis and Structure-Activity Relationship (SAR)

This compound is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[15][16][17] The carboxylic acid is typically converted to the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is then coupled with the triazolopyrimidine core of Ticagrelor.[18][19]

The specific structural features of this intermediate are critical for the therapeutic efficacy of Ticagrelor:

-

The Cyclopropyl Ring: This rigid moiety serves as a conformational constraint, locking the 3,4-difluorophenyl group in a specific spatial orientation relative to the rest of the molecule. This precise positioning is essential for optimal binding to the P2Y12 receptor.[20]

-

(1R,2R) Stereochemistry: The trans configuration of the substituents on the cyclopropane ring is crucial for activity. This specific stereochemistry ensures the correct presentation of the difluorophenyl group within the binding pocket of the P2Y12 receptor.[20]

-

The 3,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring significantly impact the electronic properties and lipophilicity of the molecule. The difluoro substitution enhances the binding affinity of Ticagrelor to its target and improves its metabolic stability, contributing to a favorable pharmacokinetic profile.[20]

Mechanism of Action of Ticagrelor and the P2Y12 Signaling Pathway

Ticagrelor, synthesized from the title compound, exerts its antiplatelet effect by antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.

P2Y12 Receptor Signaling Pathway

Caption: Simplified P2Y12 receptor signaling pathway and the inhibitory action of Ticagrelor.

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the conformational change of the glycoprotein IIb/IIIa receptor, ultimately leading to platelet activation, degranulation, and aggregation.

Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor.[21][22] Unlike thienopyridines (e.g., clopidogrel), it does not require metabolic activation. It binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor activation by ADP.[17] This reversible inhibition leads to a rapid onset and offset of its antiplatelet effect, which is a significant advantage in clinical settings.[16]

Conclusion

This compound is a molecule of high strategic importance in the pharmaceutical industry. Its stereochemically defined and conformationally restricted structure provides an ideal scaffold for the design of potent and selective therapeutic agents. The detailed synthetic protocols and an understanding of its role in the structure-activity relationship of Ticagrelor, as outlined in this guide, provide a valuable resource for researchers and professionals in drug discovery and development. Further exploration of this and similar chiral cyclopropane derivatives holds promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- MA Qingwen, WANG Zengxue. Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals. 2014, 45(12): 1125-1127.

-

Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ChemicalBook. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum.

-

Henderickx, J., et al. Structural and functional characterization of a specific antidote for ticagrelor. Blood, 2016, 127(13), 1635–1644.

-

Benchchem. Synthesis routes of 3,4-Difluorobenzaldehyde.

-

Google Patents. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

-

Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

-

Farmacia Journal. TICAGRELOR – MECHANISM OF ACTION AND ITS IMPACT ON DRUG EFFICACY.

-

Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular therapeutics, 27(4), 259–274.

-

ChemicalBook. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1H NMR.

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts.

-

ChemicalBook. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum.

-

ChemicalBook. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.

-

ChemicalBook. This compound synthesis.

-

TradeIndia. High Purity this compound for Advanced Chemical Synthesis.

-

Pharmaffiliates. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid.

-

Carl ROTH. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g.

-

Armstrong, D., et al. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British journal of pharmacology, 2023, 180(21), 2733–2748.

-

Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

-

ResearchGate. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist.

-

SpectraBase. (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum.

-

apicule. This compound (CAS No: 220352-36-3) API Intermediate Manufacturers.

-

Armstrong, D., et al. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British Journal of Pharmacology, 2023, 180(21), 2733-2748.

-

Oregon State University. 13C NMR Chemical Shift.

-

Chemistry LibreTexts. 5.3: The 1H-NMR experiment.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

chemBlink. This compound [CAS# 220352-36-3].

-

Gurbel, P. A., & Tantry, U. S. (2014). Ticagrelor – toward more efficient platelet inhibition and beyond. Vascular health and risk management, 10, 197–209.

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate.

-

Fahelelbom, K. M., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 20220030.

-

Zhang, Y., et al. (2021). A Review of the Role of the Antiplatelet Drug Ticagrelor in the Management of Acute Coronary Syndrome, Acute Thrombotic Disease, and Other Diseases. Cardiovascular Therapeutics, 2021, 6688923.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

-

Nagy, M., et al. (2020). Ticagrelor Inhibits Toll-Like and Protease-Activated Receptor Mediated Platelet Activation in Acute Coronary Syndromes. Journal of Clinical Medicine, 9(10), 3121.

-

Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS # 220352-36-3, this compound - chemBlink [chemblink.com]

- 3. apicule.com [apicule.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. Stereoselectivity Synthesis of this compound [cjph.com.cn]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 11. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]

- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1H NMR spectrum [chemicalbook.com]

- 13. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

- 14. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 19. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Structural and functional characterization of a specific antidote for ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid CAS number 220352-36-3

An In-depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Chiral Building Block in Modern Drug Synthesis

This compound, identified by CAS number 220352-36-3, is a highly significant chiral intermediate in the landscape of pharmaceutical synthesis.[1] Its structure, featuring a conformationally constrained cyclopropane ring and a metabolically robust 3,4-difluorophenyl group, imparts critical properties to active pharmaceutical ingredients (APIs).[1] This molecule is not merely a synthetic curiosity; it is a cornerstone in the manufacture of Ticagrelor (formerly AZD6140), a P2Y12 receptor antagonist used clinically for the prevention of thrombotic events such as heart attack and stroke.[2][3]

The defined (1R,2R) stereochemistry is paramount, as it dictates the precise three-dimensional orientation of the substituent groups, which is essential for the target engagement and pharmacological activity of the final drug product.[1] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling, designed to equip professionals in drug development with the expert knowledge required to effectively utilize this vital compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and quality control. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 220352-36-3 | [4] |

| Molecular Formula | C₁₀H₈F₂O₂ | [4][5] |

| Molecular Weight | 198.17 g/mol | [1][4] |

| Appearance | White to Off-White Crystalline Solid | [3][6] |

| Solubility | Very slightly soluble in water (0.17 g/L at 25°C, calculated).[4] Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly).[3] | |

| Density | ~1.435 g/cm³ (Predicted) | [7] |

| pKa | 4.53 ± 0.10 (Predicted) | [7] |

| Boiling Point | 308.1 °C (Predicted) | [8] |

| Flash Point | 140.1 °C (Predicted) | [8] |

| Storage | Store at room temperature in a dry, sealed container.[3][7] |

Expected Analytical & Spectroscopic Data

While specific spectra are batch-dependent, the structural features of the molecule lead to predictable analytical signatures essential for its identification and quality assessment.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is characterized by distinct regions. The aromatic region (approx. 7.0-7.3 ppm) will show complex multiplets for the three protons on the difluorophenyl ring. The cyclopropane protons will appear in the upfield region (approx. 1.0-2.5 ppm) and exhibit complex splitting patterns (diastereotopic protons) due to cis and trans coupling. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). |

| ¹³C NMR | Key signals include the carboxylic acid carbonyl carbon (~175-180 ppm). The aromatic carbons will appear in the ~115-155 ppm range, with the fluorine-bonded carbons showing large C-F coupling constants. The three sp³ carbons of the cyclopropane ring will be found in the upfield region (~15-30 ppm). |

| IR Spectroscopy | A very broad absorption band is expected in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretch will be present around 1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z = 198.17. |

Synthesis and Manufacturing: A Stereoselective Approach

The industrial production of this compound requires a robust and stereoselective synthetic route. A common and effective strategy begins with 3,4-difluorobenzaldehyde and proceeds through several key transformations.[9] The causality behind each step is critical for achieving high yield and enantiomeric purity.

Core Synthetic Workflow

The following diagram outlines a validated pathway for the synthesis.

Caption: Synthetic progression from carboxylic acid to Ticagrelor.

This conversion often employs a Curtius rearrangement. [10][11]This process involves converting the carboxylic acid to an acyl azide (via the acyl chloride), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. It is crucial to note that this route involves the use of sodium azide, a toxic and potentially explosive reagent, necessitating stringent safety protocols in an industrial setting. [11]Alternative, safer routes are a subject of ongoing process chemistry research. [11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory and personnel safety.

Hazard Identification

The compound is classified with the following hazards:

| Pictogram | GHS Classification |

| GHS07 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [12] |

Recommended Safety and Handling Protocols

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. [12]Do not breathe dust. [12]Wash hands thoroughly after handling. [12]Keep away from heat and ignition sources.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [12]Store locked up. [12]* First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [12] * If on Skin: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse. [12] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [12] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]

-

Conclusion

This compound (CAS 220352-36-3) stands as a testament to the enabling power of chiral building blocks in modern medicine. Its stereospecific synthesis is a multi-step process demanding precise control over reaction conditions to ensure high enantiomeric purity. For drug development professionals, a thorough understanding of its synthesis, characterization, and role as a precursor to the critical Ticagrelor amine intermediate is indispensable. Adherence to rigorous safety protocols is equally important due to the hazards associated with the compound and some of the reagents used in its synthesis and subsequent transformations. This guide serves as a foundational technical resource, providing the causal insights and practical data necessary to leverage this key molecule in the advancement of pharmaceutical research and manufacturing.

References

-

MA Qingwen, WANG Zengxue. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12): 1125-1127.

-

Springthorpe, B., Bailey, A., Barton, P., et al. (2007). From ATP to AZD6140: the discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21): 6013-6018.

-

Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Google Patents, EP2628721A1.

-

Various Authors. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents, EP2644590A1.

-

Various Authors. (2007). Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents, EP1760066A2.

-

chemBlink. (n.d.). This compound [CAS# 220352-36-3]. chemBlink.

-

ChemicalBook. (n.d.). This compound. ChemicalBook.

-

Carl ROTH. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH.

-

apicule. (n.d.). This compound (CAS No: 220352-36-3) API Intermediate Manufacturers. apicule.

-

ChemicalBook. (n.d.). This compound | 220352-36-3. ChemicalBook.

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Ticagrelor Impurity 134. KM Pharma Solution Private Limited.

-

Pharmaffiliates. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Pharmaffiliates.

-

Anax Laboratories. (n.d.). (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid. Anax Laboratories.

-

Naarini Molbio Pharma. (n.d.). (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic Acid. Naarini Molbio Pharma.

-

Biosynth. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Biosynth.

-

CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.

-

PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. PubChem.

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | 220352-36-3 [chemicalbook.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. CAS # 220352-36-3, this compound - chemBlink [chemblink.com]

- 5. kmpharma.in [kmpharma.in]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound CAS#: 220352-36-3 [m.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Stereoselectivity Synthesis of this compound [cjph.com.cn]

- 10. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analysis of its structural features and comparison with analogs such as trans-2-phenylcyclopropanecarboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| H-1 | 1.8 - 2.0 | ddd | J1,2 ≈ 4-6, J1,3a ≈ 8-10, J1,3b ≈ 6-8 | Diastereotopic protons on the cyclopropane ring will exhibit complex splitting. |

| H-2 | 2.6 - 2.8 | ddd | J2,1 ≈ 4-6, J2,3a ≈ 8-10, J2,3b ≈ 6-8 | Benzylic proton, deshielded by the aromatic ring. |

| H-3a, H-3b | 1.4 - 1.7 | m | - | Diastereotopic methylene protons of the cyclopropane ring. |

| Ar-H | 6.9 - 7.2 | m | - | Complex multiplet due to F-H coupling. |

| COOH | 10.0 - 13.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 175 - 180 | Carboxylic acid carbonyl. |

| C-1 | 20 - 25 | Cyclopropane carbon bearing the carboxylic acid. |

| C-2 | 25 - 30 | Cyclopropane carbon bearing the difluorophenyl group. |

| C-3 | 15 - 20 | Methylene carbon of the cyclopropane ring. |

| Ar-C (ipso) | 135 - 140 (d) | Carbon attached to the cyclopropane ring, split by fluorine. |

| Ar-C-F | 148 - 152 (dd) | Carbons directly attached to fluorine, showing large C-F coupling. |

| Ar-C-H | 115 - 125 (m) | Aromatic carbons attached to hydrogen, showing smaller C-F coupling. |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Very characteristic broad absorption due to hydrogen bonding.[1][2] |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Cyclopropane) | 3000 - 3100 | Medium | C-H stretches in strained rings appear at slightly higher wavenumbers.[3] |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Position is dependent on hydrogen bonding (dimerization).[1][2] |

| C=C (Aromatic) | 1500 - 1600 | Medium | |

| C-F | 1100 - 1300 | Strong | |

| C-O | 1210 - 1320 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 214.05 | Molecular ion. |

| [M-OH]⁺ | 197.04 | Loss of the hydroxyl radical from the carboxylic acid.[4][5] |

| [M-COOH]⁺ | 169.06 | Loss of the carboxylic acid group.[4][5] |

| [C₇H₄F₂]⁺ | 125.03 | Fragment corresponding to the difluorophenyl group. |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR reveals the carbon skeleton. For this particular molecule, NMR is crucial for confirming the presence of the cyclopropane ring, the substitution pattern of the aromatic ring, and the relative stereochemistry of the substituents.

Workflow for NMR Data Acquisition:

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. [6]

-

-

Sample Placement and Spectrum Acquisition:

-

Data Processing and Interpretation:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer additional structural information. For this compound, MS is used to confirm the molecular weight and to observe characteristic fragmentation patterns that support the proposed structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. [8][9] Workflow for EI-MS Data Acquisition:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization and Fragmentation:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural confirmation.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectroscopic data and provided robust, field-proven protocols for their acquisition. By following these methodologies, researchers can confidently verify the structure, purity, and stereochemistry of this important pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-2-phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(8), 989-1002.

-

National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

-

SpectraBase. (n.d.). Cyclopropaneacetic acid, 2-phenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry with Dr. G. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Role of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid in drug discovery

An In-Depth Technical Guide to the Role of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Unseen Architect of a Blockbuster Drug

In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug is paved with critical, often unsung, molecular architects. This compound is one such architect—a chiral building block of immense strategic importance. This guide provides an in-depth exploration of its pivotal role, not as a therapeutic agent itself, but as a cornerstone in the synthesis of a life-saving medication. For researchers and drug development professionals, understanding the nuances of this intermediate offers a compelling case study in process chemistry, stereocontrol, and the optimization of pharmaceutical manufacturing.

Molecular Profile and Physicochemical Significance

This compound is a chiral cyclopropane derivative with the CAS Number 220352-36-3.[1][2][3] Its structure is characterized by a rigid cyclopropane ring, a carboxylic acid functional group, and a 3,4-difluorophenyl substituent. The specific (1R,2R) stereochemistry is crucial as it dictates the precise three-dimensional orientation of the phenyl ring relative to the carboxylic acid, a feature that is essential for the biological activity of the final drug product.[4]

The incorporation of a difluorophenyl group enhances lipophilicity and can improve metabolic stability, while the cyclopropyl scaffold provides conformational rigidity—a desirable trait in drug design for optimizing binding to a biological target.[4][5]

| Property | Value |

| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 220352-36-3 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Purity | Typically >95% for use in pharmaceutical synthesis |

The Central Role: A Key Intermediate for Ticagrelor

The primary and most significant role of this compound in drug discovery is as a key intermediate in the synthesis of Ticagrelor .[6] Ticagrelor is a potent and selective P2Y12 receptor antagonist, a crucial antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[7][8]

The carboxylic acid is the immediate precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), the amine fragment that is directly incorporated into the triazolopyrimidine core of Ticagrelor.[8][9] The specific stereochemistry of the cyclopropane ring is essential for Ticagrelor's activity.

Below is a simplified workflow illustrating the pivotal position of our topic molecule in the broader synthesis of Ticagrelor.

Caption: Generalized synthetic routes to the target molecule.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often involves a trade-off between the cost of reagents, operational complexity, and the efficiency of achieving high stereochemical purity.

| Route Feature | Description | Advantages | Disadvantages |

| Chiral Auxiliary (e.g., L-menthol) | An achiral precursor is reacted with a chiral alcohol to form a diastereomeric mixture of esters, which are then separated. The desired diastereomer is hydrolyzed to the final product. [7] | Utilizes relatively inexpensive starting materials. | Can involve tedious separation steps (e.g., crystallization) and the chiral auxiliary must be recycled to be economical. [10] |

| Asymmetric Catalysis | A prochiral alkene (e.g., 3,4-difluorostyrene) undergoes cyclopropanation using a chiral metal catalyst (e.g., based on Ruthenium or Palladium) to directly generate the desired enantiomer. [7][8] | Potentially more direct and atom-economical. | Relies on expensive and often proprietary chiral ligands and metal catalysts. [7][9] |

| Enzymatic Resolution | A racemic mixture of the carboxylic acid or its ester is subjected to an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the desired (1R,2R)-acid. | High enantioselectivity and environmentally friendly conditions. | May require specific enzyme development and optimization; can be limited by substrate scope and enzyme stability. |

From Carboxylic Acid to Amine: The Critical Transformation

Once the stereochemically pure carboxylic acid is obtained, it must be converted to the corresponding amine (CPA). A common, though hazardous, method is the Curtius rearrangement . [7][9]

Step-by-Step: Curtius Rearrangement Protocol

-

Acid Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂) or a similar reagent to form the acyl chloride. [10]2. Azide Formation: The acyl chloride is then reacted with sodium azide (NaN₃) to produce an acyl azide. This step is hazardous due to the toxic and potentially explosive nature of azides. [7]3. Rearrangement: The acyl azide is heated, causing it to lose nitrogen gas (N₂) and rearrange to an isocyanate.

-

Hydrolysis: The isocyanate is then hydrolyzed to yield the primary amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA).

The significant safety concerns associated with the Curtius rearrangement have prompted extensive research into alternative, safer methods for this transformation. [7]

The Structural Contribution to Ticagrelor's Efficacy

The rigid, stereodefined cyclopropylamine moiety derived from this compound is not merely a linker. It plays a crucial role in correctly positioning the 3,4-difluorophenyl group within the binding site of the P2Y12 receptor. Ticagrelor is a reversible, allosteric antagonist, meaning it binds to a site on the receptor different from that of the natural agonist, ADP. [11]The specific conformation enforced by the cyclopropane ring is critical for this allosteric interaction, leading to the high affinity and selectivity of Ticagrelor.

Caption: Structural role of the cyclopropylamine moiety in Ticagrelor's mechanism.

Future Outlook: The Quest for Greener and More Efficient Synthesis

The commercial success of Ticagrelor ensures that this compound will remain a molecule of high industrial importance. The future of its role in drug discovery and manufacturing is intrinsically linked to the development of more sustainable and cost-effective synthetic methods. Key areas of ongoing research include:

-

Novel Catalytic Systems: Discovery of new, non-precious metal catalysts for asymmetric cyclopropanation.

-

Flow Chemistry: Implementing continuous flow processes for hazardous steps like azide formation and rearrangement to improve safety and control.

-

Biocatalysis: Engineering robust enzymes for highly selective synthesis or resolution, reducing the reliance on traditional chemical methods.

Conclusion

This compound stands as a testament to the critical importance of chiral intermediates in modern medicine. While it does not possess direct therapeutic activity, its role as the central building block for the antiplatelet agent Ticagrelor is indispensable. The synthetic challenges it presents, particularly in achieving stereocontrol, have spurred significant innovation in process chemistry. For scientists in drug development, the story of this molecule is a powerful reminder that the efficiency, safety, and scalability of synthesizing such key intermediates are paramount to bringing life-saving therapies to patients worldwide.

References

- EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.

-

Intermediates of Ticagrelor | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. [Link]

-

Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound (CAS No: 220352-36-3) API Intermediate Manufacturers. apicule. [Link]

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]

-

The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH. [Link]

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. This compound | 220352-36-3 [chemicalbook.com]

- 3. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. apicule.com [apicule.com]

- 5. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

The Cyclopropane Moiety: A Cornerstone of Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopropane ring, a three-membered carbocycle, stands as a testament to the profound impact of subtle structural features on biological function. Its inherent ring strain and unique electronic properties bestow upon it a rigid conformation and reactivity profile that has been artfully exploited in medicinal chemistry and chemical biology.[1] This guide provides a comprehensive exploration of the biological activities of cyclopropane derivatives, delving into the physicochemical principles that govern their function as potent pharmacophores. We will examine their diverse roles as enzyme inhibitors, neuromodulators, and antimicrobial agents, supported by quantitative data and mechanistic insights. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for the synthesis and biological evaluation of these remarkable compounds, equipping researchers with the knowledge to harness the power of the cyclopropyl group in their own discovery endeavors.

Part 1: The Cyclopropane Ring: A Unique Pharmacophore

The strategic incorporation of a cyclopropane ring into a molecule can dramatically alter its biological properties. This is not a matter of chance, but a direct consequence of the ring's distinct physicochemical characteristics.

Physicochemical Properties

-

Ring Strain and Bonding: The cyclopropane ring is characterized by significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "Walsh" bonds, which possess a higher degree of p-character than typical C-C single bonds.[2] This unique electronic distribution gives the cyclopropane ring olefin-like properties in some reactions and influences its non-covalent interactions with biological targets.[2][3]

-

Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, creating a rigid structural motif.[3] In medicinal chemistry, this rigidity is a powerful tool. By incorporating a cyclopropyl group, chemists can lock a molecule's conformation, reducing the entropic penalty upon binding to a target protein and precisely controlling the spatial orientation of key functional groups.[4][5] This conformational constraint often leads to enhanced binding potency and selectivity.[2][4]

-

Electronic Nature and Bioisosterism: The cyclopropyl group is a versatile bioisostere, a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.[6] It is often used as a stable, non-hydrolyzable replacement for a carbon-carbon double bond. Its steric profile can also mimic that of a gem-dimethyl group.[7] This bioisosteric potential allows for the fine-tuning of a drug candidate's properties.[8]

Implications for Medicinal Chemistry

The unique properties of the cyclopropane ring translate into tangible benefits in drug design and development:

-

Enhanced Potency and Selectivity: By locking a molecule into its bioactive conformation, the cyclopropyl group can significantly increase its affinity for the intended target, thereby boosting potency.[3][5] This conformational rigidity can also prevent the molecule from adopting shapes that would allow it to bind to off-target proteins, thus improving selectivity.[3]

-

Improved Metabolic Stability and Pharmacokinetics: The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable group (like an isopropyl group) with a cyclopropyl group is a common strategy to increase a drug's half-life and improve its pharmacokinetic profile.[4][9]

-

Reduced Off-Target Effects: Enhanced selectivity, as mentioned above, directly contributes to a reduction in off-target effects and potential toxicity.[3] Furthermore, the improved metabolic stability can prevent the formation of reactive metabolites that might cause adverse drug reactions.

Part 2: A Spectrum of Biological Activities

Cyclopropane derivatives are not confined to a single therapeutic area; their unique properties have been leveraged to generate compounds with a wide array of biological functions.

Enzyme Inhibition

The cyclopropane ring is a privileged scaffold for the design of enzyme inhibitors, acting through various mechanisms.

-

Mechanism-Based Inactivators: Cyclopropylamines are classic examples of mechanism-based or "suicide" inhibitors. A prime example is Tranylcypromine , an inhibitor of monoamine oxidase (MAO). The enzyme oxidizes the cyclopropylamine, leading to the opening of the strained ring and the formation of a reactive species that covalently binds to and inactivates the enzyme.

-

Transition-State Mimetics: The rigid framework of the cyclopropane ring can be used to construct molecules that mimic the high-energy transition state of an enzyme-catalyzed reaction. These mimics bind to the enzyme's active site with very high affinity. This approach has been used in the design of inhibitors for proteases like renin, where the cyclopropane backbone helps to correctly position the pharmacophoric groups.[10]

-

Covalent Inhibitors: The inherent strain of the cyclopropane ring can be harnessed to design covalent inhibitors. For example, potent inhibitors of the SARS-CoV-2 3C-like protease have been developed that incorporate a cyclopropane moiety.[11] These inhibitors were designed to enhance potency by positioning key elements for hydrogen bonding and hydrophobic interactions within the enzyme's active site.[11]

| Compound/Class | Target Enzyme | IC₅₀ Value | Reference |

| Tranylcypromine | Monoamine Oxidase B (MAO-B) | ~200 nM | [12] |

| Aldehyde 11c | SARS-CoV-2 3CLpro | 0.14 µM | [11] |

| Renin Inhibitor (Example) | Renin | Nanomolar range | [10] |

| Dioctylamine | E. coli CFAS | 130 nM (Kᵢ) | [13] |

Note: IC₅₀ values can vary based on assay conditions. This table provides representative values.

Neuromodulatory Activity

-

NMDA Receptor Ligands: Derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have been identified as potent and selective ligands for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[14] The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[15] The parent ACC is structurally related to glycine and its constrained conformation allows for high-affinity binding to the glycine site.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 7. chem-space.com [chem-space.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]

Topic: The Architecture of Innovation: A Technical Guide to the Discovery and Development of Ticagrelor Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Concept to Clinic – The Ticagrelor Story

Ticagrelor (marketed as Brilinta®) represents a significant milestone in antiplatelet therapy for patients with Acute Coronary Syndromes (ACS).[1] As the first orally active, reversible, direct-acting P2Y12 receptor antagonist, its development was driven by the need to overcome the limitations of its predecessors, such as the thienopyridines (e.g., clopidogrel).[1][2] Unlike those agents, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent antiplatelet effect.[2][3] The landmark PLATO (Platelet Inhibition and Patient Outcomes) trial firmly established its clinical superiority in reducing thrombotic events in a broad ACS population.[2][4]

This guide moves beyond the clinical data to dissect the intricate chemical architecture of Ticagrelor. The journey from the initial adenosine triphosphate (ATP) analogues to a potent, orally bioavailable drug is a masterclass in modern medicinal chemistry and process development.[2][4] We will explore the strategic decisions, the stereochemical challenges, and the process safety innovations that defined the synthesis of its core intermediates. For the researcher and drug development professional, understanding this journey is not merely an academic exercise; it is a blueprint for the logical and efficient construction of complex, life-saving pharmaceuticals.

Chapter 1: A Convergent Strategy: The Blueprint for Ticagrelor Synthesis

The molecular complexity of Ticagrelor, featuring a triazolopyrimidine core, a stereochemically rich cyclopentane ring, and a chiral cyclopropylamine moiety, necessitates a highly efficient and controllable synthetic strategy. A linear approach, where the molecule is built step-by-step from one end, would be plagued by low overall yields and the daunting task of carrying complex intermediates through numerous transformations.

Therefore, a convergent synthesis was adopted, a strategy that is the hallmark of modern pharmaceutical manufacturing for complex targets.[1][5] This approach involves the independent synthesis of key fragments—the core intermediates—which are then strategically coupled in the final stages. This methodology offers several profound advantages:

-

Maximization of Yield: The overall yield is significantly higher as it is the product of the yields of a few coupling reactions, rather than a long sequence of linear steps.

-

Increased Efficiency: Parallel synthesis of the fragments allows for a more time-efficient process.

-

Simplified Purification: Impurities generated during the synthesis of one fragment can be removed before it is coupled, preventing their carryover into the final, more complex stages.

The synthesis of Ticagrelor is a textbook example of this strategy, converging three masterfully designed intermediates:

-

The Pyrimidine Core: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

-

The Cyclopentane Moiety: 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][6]dioxol-4-yl)oxy)ethanol

-

The Cyclopropylamine Moiety: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

The logical flow of this convergent assembly is visualized below.

Caption: High-level overview of the convergent synthesis route for Ticagrelor.

Chapter 2: Forging the Core: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Intermediate 1)

This dichloropyrimidine derivative serves as the foundational scaffold upon which the other fragments are assembled. Its synthesis requires careful handling of reactive intermediates and has been the subject of significant process optimization to ensure safety and scalability.[6][7]

Causality in Synthesis Design

The initial reported syntheses involved the nitration of a 2-(propylthio)pyrimidine-4,6-diol precursor.[8][9] While effective on a lab scale, nitration reactions using reagents like fuming nitric acid are notoriously hazardous, with a high potential for thermal runaway events, making them ill-suited for large-scale industrial production.[7] This critical safety issue drove the development of alternative pathways and safer reduction methods for the subsequent step.

The reduction of the nitro group to the essential 5-amino functionality was initially performed using reagents like iron powder in acetic acid.[8][10] While effective, this method generates large volumes of iron sludge, creating waste disposal challenges. Process development has therefore focused on cleaner, catalytic methods or alternative reducing agents. For instance, processes using sodium dithionite or catalytic hydrogenation over platinum-vanadium on carbon (Pt/V/C) have been developed to mitigate these issues, though the latter introduces concerns about catalyst cost and heavy metal contamination.[11]

Caption: Common synthetic pathway to the pyrimidine core intermediate.

Data Summary: Intermediate 1

| Parameter | Value | Reference(s) |

| CAS Number | 145783-15-9 | [6] |

| Molecular Formula | C₇H₉Cl₂N₃S | [6] |

| Molecular Weight | 238.14 g/mol | [6] |

| Appearance | Light pink to dark brown liquid or semi-solid | [6] |

| Boiling Point | 334.05 °C at 760 mmHg | [6] |

| Purity (Typical) | ≥99% | [9] |

Self-Validating Protocol: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol describes a robust reduction using iron powder, a method validated through extensive use, with clear in-process checks.

-

Reactor Setup: Charge a suitable reactor with methanol and acetic acid at ambient temperature.

-

Reagent Addition: Add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) to the solvent mixture. Begin agitation.

-

Reduction: Carefully add iron powder (approx. 3.0 eq) portion-wise to the solution, monitoring the internal temperature. An exotherm is expected. Maintain the reaction temperature between 40-50°C.[9]

-

In-Process Control (IPC): Stir the reaction mixture for 2-5 hours.[9] Monitor the reaction progress by HPLC or TLC until the starting material is consumed. This check validates the completion of the reaction.

-

Work-up: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove iron salts. The clarity of the filtrate serves as a validation check for the filtration step.

-

Extraction: Transfer the filtrate to a separation vessel. Add water and an appropriate organic solvent (e.g., toluene).[9] Extract the product into the organic layer.

-

Purification: Wash the combined organic layers with an aqueous sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. The pH of the aqueous layer after the bicarbonate wash should be >7, validating the neutralization.

-

Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the title compound.

Chapter 3: The Stereochemical Keystone: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Intermediate 2)

The precise three-dimensional arrangement, or stereochemistry, of the cyclopropylamine fragment is absolutely essential for Ticagrelor's ability to bind effectively to the P2Y12 receptor.[12][13] The synthesis of this intermediate is a case study in stereocontrol, where the primary challenge is the isolation of the desired (1R,2S) enantiomer in high purity.

Causality in Synthesis Design

The core of the challenge lies in creating a cyclopropane ring with two adjacent chiral centers and then isolating one of four possible stereoisomers. Direct asymmetric synthesis can be complex and expensive. A more industrially viable approach involves a diastereoselective cyclopropanation to create a mixture of two diastereomers, which are more easily separated than enantiomers. This is followed by a chiral resolution step.

The resolution is typically achieved by forming a diastereomeric salt with a chiral acid. (R)-(-)-Mandelic acid is an excellent choice for this purpose because it forms a crystalline salt with the desired (1R,2S)-amine, while the salt of the unwanted (1S,2R)-amine remains soluble in the chosen solvent system (e.g., methanol).[14] This difference in solubility is the physical basis for the separation. The precipitated salt can be isolated by simple filtration, yielding the desired enantiomer with high purity (enantiomeric excess).

Caption: Chiral resolution workflow for the cyclopropylamine intermediate.

Data Summary: Intermediate 2 (Mandelate Salt)

| Parameter | Value | Reference(s) |

| CAS Number | 376608-71-8 | [12] |

| Molecular Formula | C₁₇H₁₇F₂NO₃ (for mandelate salt) | [12] |

| Appearance | White powder | [12][14] |

| Purity (Typical) | ≥99% | [12] |

| Enantiomeric Excess | >99% e.e. | N/A |

Self-Validating Protocol: Chiral Resolution

This protocol details the resolution step, where successful execution is validated by the physical isolation of the crystalline product.

-

Dissolution: Dissolve racemic trans-2-(3,4-difluorophenyl)cyclopropanamine (1.0 eq) in methanol at 20-25°C.

-

Resolving Agent Addition: In a separate vessel, prepare a solution of (R)-(-)-mandelic acid (approx. 0.5-0.6 eq) in methanol. Slowly add the mandelic acid solution to the amine solution over 40-60 minutes, maintaining the temperature at 20-25°C.[14]

-

Crystallization (Validation Step): Stir the resulting slurry for an extended period (e.g., 12 hours) at 20-25°C. The formation of a thick, white precipitate is the primary validation that the resolution is proceeding as expected.

-

In-Process Control (IPC): Cool the slurry to 0-5°C and hold for at least 2 hours to maximize the yield of the crystalline salt.[14]

-

Isolation: Isolate the solid by filtration. Wash the filter cake with chilled methanol to remove any residual soluble diastereomer.

-

Drying: Dry the solid under reduced pressure at 40-45°C to a constant weight. The final weight should be in the expected range for a ~50% yield (as half the material is the wrong enantiomer).

-

Release: The isolated mandelate salt can then be treated with a base (free-basing) in a subsequent step to liberate the pure (1R,2S)-amine (Intermediate 2) for use in the final coupling.

Chapter 4: The Cyclopentane Side-Chain: 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][6]dioxol-4-yl)oxy)ethanol (Intermediate 3)

This intermediate is arguably the most structurally complex of the three, containing four contiguous stereocenters. It provides the cyclopentane backbone of Ticagrelor and the crucial 2-hydroxyethoxy side chain, which enhances water solubility and contributes to the binding profile. Its synthesis is a testament to the power of protecting group chemistry and stereocontrol.

Causality in Synthesis Design

The core challenge is the stereospecific construction of the substituted cyclopentane ring. The synthesis often starts from a chiral precursor and builds the remaining functionality. A key strategic element is the use of an acetonide protecting group to mask the cis-diol functionality. This serves two purposes: it prevents unwanted side reactions of the hydroxyl groups in subsequent steps and it locks the cyclopentane ring into a rigid conformation, which helps to direct the stereochemical outcome of further reactions.

The final step in preparing this intermediate for the coupling reaction often involves the deprotection of a carbamate (like a Cbz group) to reveal the primary amine, followed by salt formation with L-tartaric acid.[15][16] Forming the tartrate salt is a critical self-validating purification step. It enhances the stability of the amine and, more importantly, leverages the high crystallinity of the salt to purge minor impurities, ensuring that a highly pure intermediate enters the final, high-value coupling stages.[16]

Caption: Final steps in the synthesis of the cyclopentane intermediate.

Data Summary: Intermediate 3 (L-Tartrate Salt)

| Parameter | Value | Reference(s) |

| CAS Number | 376608-65-0 | [16][17] |

| Molecular Formula | C₁₆H₂₉NO₁₂ (for tartrate salt) | [18] |

| Appearance | White to off-white powder | [16] |

| Application | Key building block for Ticagrelor synthesis | [17] |

| Purity (Typical) | High Purity (via crystalline salt) | [15] |

Self-Validating Protocol: Deprotection and Salt Formation

This protocol covers the final steps to generate the highly pure tartrate salt of Intermediate 3.

-

Reactor Setup: Charge a hydrogenation vessel with the Cbz-protected precursor (1.0 eq), a catalyst such as 10% Palladium on Carbon (Pd/C), and a suitable solvent like methanol.[15][16]

-

Deprotection: Pressurize the vessel with hydrogen gas and stir the reaction mixture. Monitor the reaction by HPLC for the disappearance of the starting material. The consumption of hydrogen serves as a real-time validation of the reaction's progress.

-

Isolation of Free Amine: Once the reaction is complete, carefully vent the reactor and filter the mixture through celite to remove the Pd/C catalyst. The complete removal of the black catalyst is a critical visual check. Rinse the filter cake with methanol and concentrate the combined filtrates to obtain the crude free amine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol). Add a solution of L-tartaric acid (approx. 1.0 eq) in ethanol.[16]

-

Crystallization (Validation Step): Stir the mixture. A white solid should precipitate. Continue stirring for several hours to ensure complete crystallization. Cool the slurry to 0-10°C to maximize yield.[16]

-

Isolation: Filter the white solid, wash with cold ethanol, and dry under vacuum at 40°C to afford the highly pure L-tartrate salt of Intermediate 3.[16]

Chapter 5: The Convergent Endgame: Final Assembly of Ticagrelor

With the three key intermediates synthesized in high purity, the final stage involves their sequential coupling to construct the Ticagrelor molecule. This endgame is a carefully choreographed sequence of reactions, each chosen for its efficiency and selectivity.

The Assembly Workflow

-

Step 1: C-N Bond Formation: The first crucial step is the nucleophilic aromatic substitution reaction between the pyrimidine core (Intermediate 1) and the cyclopentane moiety (Intermediate 3). The amino group of the cyclopentane attacks one of the chloro-positions on the pyrimidine ring. This reaction is typically performed at elevated temperatures (120-125°C) in a high-boiling solvent like ethylene glycol, using organic bases such as N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction and scavenge the HCl byproduct.[5]

-

Step 2: Triazole Ring Formation: The resulting diamine intermediate is then converted to the signature triazolopyrimidine core of Ticagrelor. This is achieved via diazotization of the 5-amino group, followed by intramolecular cyclization. While traditional methods use sodium nitrite in acid, this can generate unstable diazonium species and nitrous acid fumes. An innovative, safer "green chemistry" approach uses a solid-supported nitrite reagent, such as Amberlyst resin-NO₂, which is safer to handle and simplifies work-up, as the spent resin is simply filtered off.[5][7]

-

Step 3: Final C-N Coupling: The intermediate from the previous step now has a reactive chloro group on the triazole ring. This is displaced by the final key fragment, the chiral cyclopropylamine (Intermediate 2). This substitution is typically run in a polar aprotic solvent like acetonitrile with a base such as potassium carbonate.[5]

-

Step 4: Final Deprotection: The fully assembled molecule is still in a protected form (containing the acetonide group). The final step is the hydrolysis of this acetonide under acidic conditions (e.g., hydrochloric acid in a solvent like dichloromethane or methanol) to reveal the 1,2-diol of Ticagrelor.[5]

Caption: The final convergent assembly workflow to produce Ticagrelor.